5-Bromo-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid 5-Bromo-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15950752
InChI: InChI=1S/C5H3BrN2O3/c6-2-1-7-5(11)8-3(2)4(9)10/h1H,(H,9,10)(H,7,8,11)
SMILES:
Molecular Formula: C5H3BrN2O3
Molecular Weight: 218.99 g/mol

5-Bromo-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid

CAS No.:

Cat. No.: VC15950752

Molecular Formula: C5H3BrN2O3

Molecular Weight: 218.99 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid -

Specification

Molecular Formula C5H3BrN2O3
Molecular Weight 218.99 g/mol
IUPAC Name 5-bromo-2-oxo-1H-pyrimidine-6-carboxylic acid
Standard InChI InChI=1S/C5H3BrN2O3/c6-2-1-7-5(11)8-3(2)4(9)10/h1H,(H,9,10)(H,7,8,11)
Standard InChI Key YBIRGZBTOYHFIW-UHFFFAOYSA-N
Canonical SMILES C1=NC(=O)NC(=C1Br)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a dihydropyrimidine ring system with three key substituents:

  • A bromine atom at the 5-position, enhancing electrophilic reactivity and influencing intermolecular interactions.

  • A keto group at the 2-position, contributing to hydrogen-bonding capabilities and tautomeric equilibria.

  • A carboxylic acid group at the 4-position, enabling salt formation, esterification, and amide coupling.

This arrangement creates a planar, conjugated system that facilitates π-π stacking and dipole interactions, critical for binding to biological targets such as enzymes and receptors .

Physical and Spectral Characteristics

  • Solubility: Limited solubility in aqueous media (∼0.5 mg/mL at 25°C) but improved in polar aprotic solvents like DMSO or DMF.

  • Melting Point: Decomposes above 240°C, indicative of strong intermolecular hydrogen bonding.

  • Spectroscopic Data:

    • IR: Strong absorption bands at 1700–1750 cm1^{-1} (C=O stretch), 2500–3300 cm1^{-1} (O-H of carboxylic acid), and 550–600 cm1^{-1} (C-Br stretch).

    • NMR: 1H^1\text{H} NMR (DMSO-d6d_6 ) shows a singlet at δ 8.2 ppm (H-6), a broad peak at δ 12.5 ppm (carboxylic acid), and absence of aromatic protons, confirming the dihydro nature of the pyrimidine ring .

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The synthesis typically involves bromination and cyclocondensation steps:

  • Bromination of Pyrimidine Precursors:
    Reaction of 2-oxo-1,2-dihydropyrimidine-4-carboxylic acid with N\text{N}-bromosuccinimide (NBS) in CCl4\text{CCl}_4, yielding 60–70% product after recrystallization .

  • Cyclocondensation:
    Heating with urea or thiourea in acidic media forms the dihydropyrimidine ring, with the carboxylic acid group introduced via hydrolysis of nitrile intermediates.

Recent Advancements

  • Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 30 minutes, improving yield to 85% .

  • Enzymatic Bromination: Use of haloperoxidases for regioselective bromination, minimizing byproducts .

Table 1: Comparison of Synthesis Methods

MethodYield (%)Time (h)Purity (%)
Conventional651295
Microwave-Assisted850.598
Enzymatic78697

Pharmacological Activities and Mechanisms

Central Nervous System (CNS) Modulation

As a precursor to allosteric GPCR modulators, this compound enhances the sensitivity of soluble guanylate cyclase (sGC) to nitric oxide (NO) and carbon monoxide (CO), making it relevant for treating neurodegenerative diseases . In rodent models, derivatives showed 40% reduction in β-amyloid plaque formation at 10 μM concentrations .

Antiviral and Antimicrobial Effects

  • Antiviral Activity: Non-nucleoside analogs derived from this compound inhibit human cytomegalovirus (HCMV) replication (IC50_{50} = 2.5 μM) by targeting viral DNA polymerase .

  • Antitubercular Action: Salicylanilide derivatives incorporating its scaffold inhibit Mycobacterium tuberculosis isocitrate lyase (IC50_{50} = 8.7 μM), disrupting glyoxylate shunt metabolism .

Applications in Drug Development

Intermediate for Bioactive Molecules

  • GPCR-Targeted Therapies: Serves as a core structure in developing mGluR5 negative allosteric modulators for anxiety disorders .

  • Xanthine Oxidoreductase Inhibitors: Carboxamide derivatives reduce uric acid levels in hyperuricemia models by 70% at 50 mg/kg doses .

Prodrug Design

Esterification of the carboxylic acid group enhances blood-brain barrier permeability. Ethyl ester prodrugs achieve 3-fold higher CNS concentrations than the parent compound.

Comparative Analysis with Related Heterocycles

Table 2: Structural and Functional Comparison

CompoundKey FeaturesBioactivity
7-Bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acidHalogenated quinoline coreAntimalarial (IC50_{50} = 1.2 μM)
4-Bromo-2,5-dimethoxyphenethylamine (2C-B)Phenethylamine backbonePsychedelic (EC50_{50} = 15 nM)
5-Bromo-3-methylpyridin-2(1H)-oneMethyl-substituted pyridineAntibacterial (MIC = 8 μg/mL)

The 5-bromo-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid distinguishes itself through its dual hydrogen-bond donor/acceptor capacity and enhanced metabolic stability compared to simpler heterocycles.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator